![molecular formula C10H14N4O5S B2765913 1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide CAS No. 941445-56-3](/img/structure/B2765913.png)
1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide” is complex. It contains a diazinane ring, which is a class of nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring . The diazinanes have a six-membered cyclohexane-like ring but with two carbons replaced by nitrogens .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activity
Research has identified derivatives of piperidine and related structures as significant for their antibacterial and antimicrobial properties. Studies such as those by Matsumoto and Minami (1975) on pyrido[2,3-d]pyrimidine derivatives, and efforts by Iqbal et al. (2017) on acetamide derivatives bearing azinane and 1,3,4-oxadiazole, highlight the potential of these compounds against various bacterial strains, including gram-negative bacteria like Pseudomonas aeruginosa, and their moderate inhibitory effects against other pathogens (Matsumoto & Minami, 1975); (Iqbal et al., 2017).
Antioxidant and Enzyme Inhibition
Karaman et al. (2016) synthesized new sulfonyl hydrazone compounds with piperidine derivatives, showing significant antioxidant capacity and anticholinesterase activity. This suggests potential applications in treating oxidative stress-related diseases and neurodegenerative conditions such as Alzheimer's disease (Karaman et al., 2016).
Anticancer Properties
The exploration of piperidine-based compounds extends to anticancer research. Rehman et al. (2018) synthesized propanamide derivatives with 4-piperidinyl-1,3,4-oxadiazole, which were evaluated as anticancer agents, indicating the potential therapeutic value of these compounds in cancer treatment (Rehman et al., 2018).
Alzheimer's Disease Treatment
Further research on piperidine derivatives by Rehman et al. (2018) aimed at developing new drug candidates for Alzheimer's disease. The synthesized compounds showed promising enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment, underscoring the potential of these molecules in managing neurodegenerative disorders (Rehman et al., 2018).
Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition
The development of inhibitors targeting tumor necrosis factor-α (TNF-α) and matrix metalloproteinases (MMPs) is crucial for managing inflammatory diseases and cancer. Venkatesan et al. (2004) synthesized 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, demonstrating potent inhibitor activity against TNF-α and MMPs. This research highlights the potential of such compounds in treating diseases characterized by excessive inflammation and tumor progression (Venkatesan et al., 2004).
Propriétés
IUPAC Name |
1-[(2,4-dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O5S/c11-8(15)6-1-3-14(4-2-6)20(18,19)7-5-12-10(17)13-9(7)16/h6-7H,1-5H2,(H2,11,15)(H2,12,13,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUKVDKYSSLSQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 78519544 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.